![molecular formula C17H17BrN2O4S B5060764 ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)

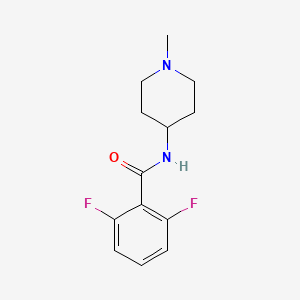

ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

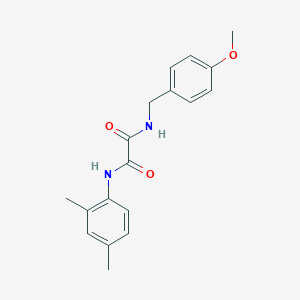

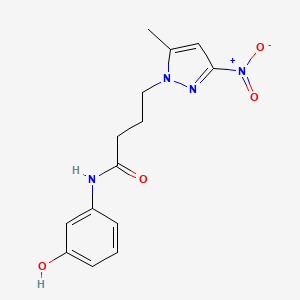

This compound is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It is a part of a series of novel triazole-pyrimidine-based compounds .

Synthesis Analysis

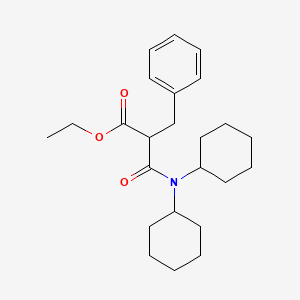

The synthesis of similar compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The desired solid ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate derivatives were obtained in 60–65% yield and used directly in the next step .Molecular Structure Analysis

The structure of derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .Chemical Reactions Analysis

The reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .Physical And Chemical Properties Analysis

The IR (KBr Pellet) (υ, cm -1): 1701 (C=O), 1527 and 1346 (NO 2). 1 H NMR (300 MHz, CDCl 3) δ (ppm): 1.22 (t, 3 J:7.2 Hz, CH 3), 2.55 (s, CH 3), 4.13 (q, 3 J:7.2 Hz, CH 2), 6.61 (s, CH), 7.15-7.67 (m, 6H, Ar-H), 7.81 (d, 3 J:7.8 Hz, 1H, Ar-H), 8.17 (d, 3 J:8.4 Hz, 1H, Ar-H), 8.33 (s,1H, Ar-H). 13 C NMR (76 MHz, CDCl 3) δ (ppm): 14.2, 23.6, 60.2, 61.3, 101.9, 122.5, 123.4, 126.4, 127.6, 128.1, 128.8, 129.2, 129.7, 131.7, 133.5, 144.0, 148.3, 153.6, 156.5 (C=N), 163.1 (C=N), 165.8 (C=O) .Mechanism of Action

Future Directions

Given the promising neuroprotective and anti-inflammatory properties of this compound, future research could focus on further exploring its potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Additionally, its antiviral, anticancer, antioxidant, and antimicrobial activity could also be investigated further .

properties

IUPAC Name |

ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O4S/c1-4-24-16(22)14-9(2)19-17-20(13(21)8-25-17)15(14)10-5-6-12(23-3)11(18)7-10/h5-7,15H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTIXVDYPUNXGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5060686.png)

![7-(benzyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5060693.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5060723.png)

![1-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B5060729.png)

![N-(2-isopropoxyethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060737.png)

![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)

![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5060769.png)